Melarsonyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Melarsonyl can be synthesized through the reaction of melarsen oxide with various reagents. One common method involves the reaction of melarsen oxide with aqueous ammonium thioglycolate, which results in the formation of this compound . The reaction conditions typically require stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Melarsonyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various arsenic-containing compounds.
Reduction: It can be reduced to lower oxidation states of arsenic.
Substitution: This compound can participate in substitution reactions where its arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including thiols and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce melarsen oxide .
Scientific Research Applications
Melarsonyl has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other arsenic-containing compounds.
Biology: Employed in studies of parasitic infections and their treatment.
Industry: Utilized in the development of new anthelmintic agents and other pharmaceuticals.
Mechanism of Action
Melarsonyl exerts its effects by interacting with thiol-containing biomolecules, particularly trypanothione, which is a key molecule in the metabolism of trypanosomes. This interaction disrupts the redox balance within the parasite, leading to its death . The compound’s ability to cross the blood-brain barrier makes it particularly effective against late-stage trypanosomiasis .
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: Another arsenical compound used in the treatment of trypanosomiasis.
Atoxyl: An older arsenical drug used for similar purposes but with higher toxicity and lower efficacy.
Salvarsan: One of the first synthetic antimicrobial drugs, used historically for the treatment of syphilis.
Uniqueness
Melarsonyl is unique in its balance of efficacy and toxicity. While it shares similarities with other arsenical compounds, its specific interactions with trypanothione and ability to cross the blood-brain barrier make it particularly valuable in treating late-stage parasitic infections .
Properties
IUPAC Name |
2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDILLULDEJXERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13AsN6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13355-00-5 (di-potassium salt) | |
Record name | Melarsonyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90864390 | |
Record name | Melarsonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37526-80-0 | |
Record name | Melarsonyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsonyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSONYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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